molecular formula C13H16N2 B7559968 1-[(2,5-dimethylphenyl)methyl]-2-methyl-1H-imidazole

1-[(2,5-dimethylphenyl)methyl]-2-methyl-1H-imidazole

Cat. No. B7559968
M. Wt: 200.28 g/mol
InChI Key: GSWOUURUFYRFHF-UHFFFAOYSA-N
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Description

1-[(2,5-dimethylphenyl)methyl]-2-methyl-1H-imidazole, also known as DMIM, is a chemical compound that has been widely studied for its potential applications in various scientific fields. DMIM is a heterocyclic organic compound that belongs to the imidazole class of compounds. It has a molecular formula of C12H14N2 and a molecular weight of 186.25 g/mol.

Mechanism of Action

The exact mechanism of action of 1-[(2,5-dimethylphenyl)methyl]-2-methyl-1H-imidazole is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and signaling pathways in cells. In particular, 1-[(2,5-dimethylphenyl)methyl]-2-methyl-1H-imidazole has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the inflammatory response. 1-[(2,5-dimethylphenyl)methyl]-2-methyl-1H-imidazole has also been shown to inhibit the activity of the protein kinase B (AKT) signaling pathway, which is involved in cell growth and survival.
Biochemical and Physiological Effects:
1-[(2,5-dimethylphenyl)methyl]-2-methyl-1H-imidazole has been shown to have various biochemical and physiological effects in vitro and in vivo. In particular, 1-[(2,5-dimethylphenyl)methyl]-2-methyl-1H-imidazole has been shown to have anti-inflammatory, anti-cancer, and anti-oxidant properties. 1-[(2,5-dimethylphenyl)methyl]-2-methyl-1H-imidazole has also been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo.

Advantages and Limitations for Lab Experiments

One of the main advantages of 1-[(2,5-dimethylphenyl)methyl]-2-methyl-1H-imidazole is its ease of synthesis and availability. 1-[(2,5-dimethylphenyl)methyl]-2-methyl-1H-imidazole can be synthesized using simple and inexpensive methods, making it a cost-effective reagent for use in various scientific fields. However, one of the main limitations of 1-[(2,5-dimethylphenyl)methyl]-2-methyl-1H-imidazole is its low solubility in aqueous solutions, which can limit its use in certain experimental settings.

Future Directions

There are several future directions for the study of 1-[(2,5-dimethylphenyl)methyl]-2-methyl-1H-imidazole. One potential direction is the further investigation of its anti-inflammatory and anti-cancer properties, particularly in the development of new drug candidates. Another potential direction is the use of 1-[(2,5-dimethylphenyl)methyl]-2-methyl-1H-imidazole as a building block for the synthesis of new heterocyclic compounds with potential applications in various scientific fields. Additionally, the study of the interaction of 1-[(2,5-dimethylphenyl)methyl]-2-methyl-1H-imidazole with metal ions and its potential use as a ligand in the synthesis of metal-organic frameworks is an area of growing interest.

Synthesis Methods

The synthesis of 1-[(2,5-dimethylphenyl)methyl]-2-methyl-1H-imidazole can be achieved through multiple methods, including the reaction of 2,5-dimethylbenzyl chloride with imidazole in the presence of a base such as potassium carbonate. Another method involves the reaction of 2,5-dimethylbenzylamine with glyoxal in the presence of a base and a solvent such as ethanol.

Scientific Research Applications

1-[(2,5-dimethylphenyl)methyl]-2-methyl-1H-imidazole has been extensively studied for its potential applications in various scientific fields such as medicinal chemistry, organic chemistry, and material science. In medicinal chemistry, 1-[(2,5-dimethylphenyl)methyl]-2-methyl-1H-imidazole has been investigated for its potential use as an anti-inflammatory agent and as a potential drug candidate for the treatment of cancer. In organic chemistry, 1-[(2,5-dimethylphenyl)methyl]-2-methyl-1H-imidazole has been used as a building block for the synthesis of various heterocyclic compounds. In material science, 1-[(2,5-dimethylphenyl)methyl]-2-methyl-1H-imidazole has been studied for its potential use as a ligand in the synthesis of metal-organic frameworks.

properties

IUPAC Name

1-[(2,5-dimethylphenyl)methyl]-2-methylimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2/c1-10-4-5-11(2)13(8-10)9-15-7-6-14-12(15)3/h4-8H,9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSWOUURUFYRFHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)CN2C=CN=C2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(2,5-dimethylphenyl)methyl]-2-methyl-1H-imidazole

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